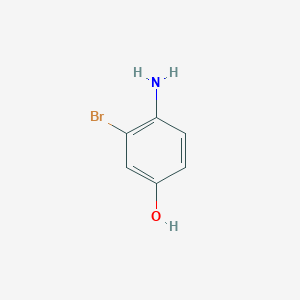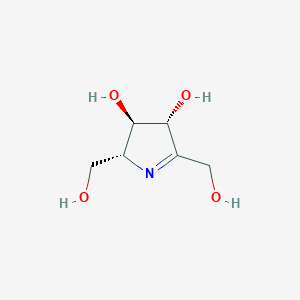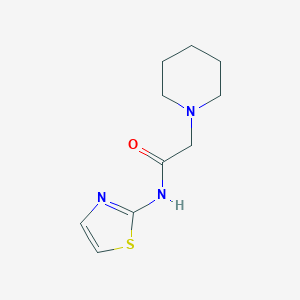
1-Piperidineacetamide, N-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetamide, N-2-thiazolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetamide, N-2-thiazolyl- involves the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of bacteria by targeting the cell wall synthesis and disrupting the bacterial membrane. In addition, it also inhibits the synthesis of nucleic acids in microorganisms, which further contributes to its antimicrobial activity.
Efectos Bioquímicos Y Fisiológicos
1-Piperidineacetamide, N-2-thiazolyl- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, it also exhibits anti-inflammatory and antioxidant properties, which make it useful for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Piperidineacetamide, N-2-thiazolyl- has several advantages for laboratory experiments. It is easy to synthesize and has high purity, which makes it suitable for various biological assays. However, it also has some limitations, such as its limited solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 1-Piperidineacetamide, N-2-thiazolyl-. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various microbial infections. Another potential area of research is the exploration of its anticancer properties and the development of new cancer therapies based on this compound. Additionally, the investigation of its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various diseases is also a promising area of research.
Conclusion:
In conclusion, 1-Piperidineacetamide, N-2-thiazolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for research on this compound, and it holds great promise for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
1-Piperidineacetamide, N-2-thiazolyl- is synthesized using a multistep process that involves the reaction of piperidine with acetic anhydride to form piperidine acetate. The piperidine acetate is then reacted with thioamide to form the final product, 1-Piperidineacetamide, N-2-thiazolyl-. This synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-Piperidineacetamide, N-2-thiazolyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
66157-54-8 |
|---|---|
Nombre del producto |
1-Piperidineacetamide, N-2-thiazolyl- |
Fórmula molecular |
C10H15N3OS |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15N3OS/c14-9(12-10-11-4-7-15-10)8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2,(H,11,12,14) |
Clave InChI |
NZINZCOSGXIWIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
SMILES canónico |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



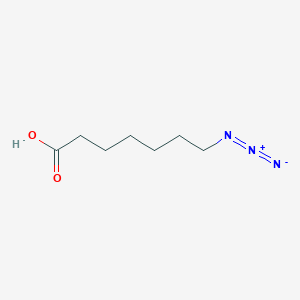
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
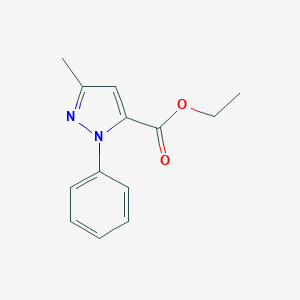
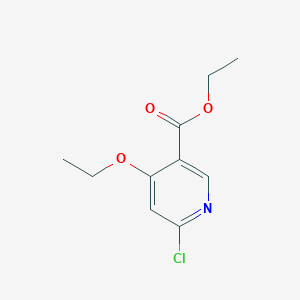
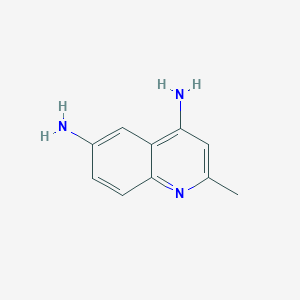

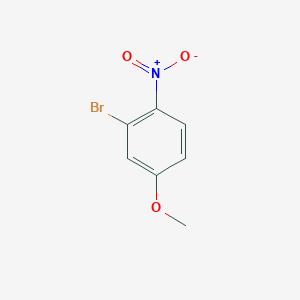
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
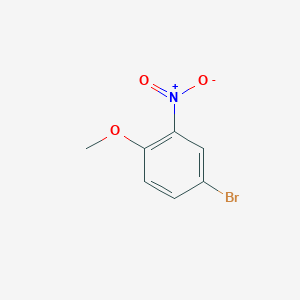


![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
